molecular formula C4H6O B105428 3-Butyn-2-ol CAS No. 2028-63-9

3-Butyn-2-ol

Cat. No.: B105428
CAS No.: 2028-63-9
M. Wt: 70.09 g/mol
InChI Key: GKPOMITUDGXOSB-UHFFFAOYSA-N
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Description

3-Butyn-2-ol: is an organic compound with the molecular formula C₄H₆O . It is a colorless liquid that is soluble in water and many organic solvents. This compound is also known by several other names, including 1-Butyn-3-ol , 1-Methyl-2-propyn-1-ol , and Methylethynylcarbinol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to participate in various chemical reactions as a reagent . Its interaction with targets likely involves the formation of covalent bonds, leading to changes in the target molecules’ structure and function.

Pharmacokinetics

Given its chemical structure, it’s likely to be soluble in organic solvents , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-Butyn-2-ol’s action are likely to be diverse, given its use in various chemical reactions . The exact effects would depend on the specific targets and biochemical pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its flammability and reactivity suggest that it should be handled and stored carefully to prevent unwanted reactions . Moreover, it’s classified as harmful to aquatic life with long-lasting effects , indicating that environmental release should be minimized.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyn-2-ol can be synthesized through several methods. One common method involves the reaction of acetylene with acetaldehyde in the presence of a catalyst such as potassium hydroxide. The reaction is typically carried out in a tubular reactor at high temperatures, followed by aqueous phase extraction to isolate the product . Another method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using catalysts like palladium-zinc nanoparticles .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of acetylene with acetone in the presence of a liquid potassium hydroxide catalyst. The reaction is carried out in liquid ammonia to ensure homogeneity, and the product is purified through salting-out dehydration and continuous rectification .

Chemical Reactions Analysis

Types of Reactions: 3-Butyn-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkenes or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Produces alkenes like 3-butene-2-ol or alkanes like butane.

    Substitution: Produces various substituted alcohols or ethers.

Scientific Research Applications

3-Butyn-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Butyn-3-ol
  • 2-Butyn-1-ol
  • 2-Methyl-3-butyn-2-ol
  • Propargyl alcohol
  • 3-Buten-2-ol

Comparison: 3-Butyn-2-ol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds like 2-Butyn-1-ol and Propargyl alcohol, this compound offers different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

but-3-yn-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPOMITUDGXOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID3022297
Record name (+/-)-3-Butyn-2-ol
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 3-Butyn-2-ol
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CAS No.

2028-63-9
Record name 3-Butyn-2-ol
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Record name 3-Butyn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Butyn-2-ol?

A: this compound has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and analyze the purity of synthesized this compound and its derivatives. [, , , ]
  • IR (Infrared) Spectroscopy: IR spectroscopy has been used to identify characteristic functional groups, particularly the hydroxyl (-OH) and alkyne (C≡C) stretches. [, , ]
  • UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy, while less common for this compound, has been used in studies concerning its polymerization. []
  • VCD (Vibrational Circular Dichroism) Spectroscopy: VCD, coupled with matrix isolation techniques, provides insights into the conformational distribution of this compound monomers and aggregates, especially in the context of hydrogen bonding. [, , ]

Q3: How does the structure of this compound influence its reactivity?

A3: this compound possesses a terminal alkyne group (C≡C) and a hydroxyl group (-OH). The alkyne group makes it susceptible to:

  • Hydrogenation: This reaction can be selective, yielding either the alkene (3-Buten-2-ol) or alkane (2-Butanol) depending on the catalyst and reaction conditions. [, , , , , , ]
  • Sonogashira Coupling: This palladium-catalyzed reaction allows for the introduction of aryl or heteroaryl groups onto the alkyne, offering a pathway to diverse derivatives. [, , , , ]

Q4: What are the main catalytic applications of this compound?

A4: this compound is primarily employed as a substrate in various catalytic reactions rather than a catalyst itself:

  • Synthesis of Vitamin A Precursors: Selective hydrogenation of 2-methyl-3-butyn-2-ol, a derivative of this compound, to 2-methyl-3-buten-2-ol is crucial for producing Vitamin A precursors. This reaction highlights the use of this compound derivatives in fine chemical synthesis. []

Q5: Which catalysts are commonly used in reactions involving this compound?

A: Palladium-based catalysts are frequently employed for hydrogenation reactions of this compound and its derivatives. [, , , , , , ] The choice of support material (Al2O3, ZnO) and the presence of promoters (Ni, Zn) significantly influence activity and selectivity. For instance:

  • Pd/ZnO catalysts have demonstrated high selectivity towards the alkene (2-methyl-3-buten-2-ol) in the hydrogenation of 2-methyl-3-butyn-2-ol, surpassing the performance of traditional Lindlar catalysts. []
  • Pd-Ni/Al2O3 catalysts exhibit enhanced activity in the gas-phase hydrogenation of this compound compared to monometallic counterparts. []

Q6: How has computational chemistry been applied to study this compound?

A6: Density Functional Theory (DFT) calculations have been instrumental in understanding the reactivity of this compound and its interactions with catalysts.

  • Structure Sensitivity in Hydrogenation: DFT studies have provided insights into the structure sensitivity of 2-methyl-3-butyn-2-ol hydrogenation on palladium catalysts. Calculations revealed the preferential activation of the C≡C bond on specific surface sites, influencing the selectivity towards the desired alkene product. []
  • Mechanism of Meyer-Schuster Rearrangement: DFT calculations have been used to investigate the mechanism of the Meyer–Schuster rearrangement of 2-phenyl-3-butyn-2-ol in high-temperature water. This research provided insight into the role of water molecules and proton transfer during the reaction. []

Q7: How do structural modifications of this compound affect its reactivity?

A7: Substituent effects are evident in the fragmentation patterns and ion-molecule reactions of alkynols.

  • Dehydration: 2-Propyn-1-ol, possessing alpha-hydrogen atoms, readily undergoes dehydration, unlike 2-methyl-3-butyn-2-ol, which lacks such hydrogens. []
  • Stability of intermediates: The presence of two methyl groups at the alpha-carbon in 2-methyl-3-butyn-2-ol leads to increased stability of specific intermediates during fragmentation compared to 2-propyn-1-ol. []

Q8: What analytical techniques are employed to quantify this compound and its derivatives?

A8:

  • High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC allows for the separation and quantification of this compound and its metabolites in complex mixtures. [, ]
  • Gas Chromatography (GC): Often combined with mass spectrometry, GC is a valuable tool for identifying and quantifying this compound and its reaction products. []
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the quantification of trace levels of impurities, such as AMCOL, in efavirenz drug substances and products. []

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